molecular formula C25H23FN4 B3589247 4-(4-Benzylpiperazin-1-yl)-2-(2-fluorophenyl)quinazoline

4-(4-Benzylpiperazin-1-yl)-2-(2-fluorophenyl)quinazoline

Cat. No.: B3589247
M. Wt: 398.5 g/mol
InChI Key: QYHBYHLILDBRAT-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-2-(2-fluorophenyl)quinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This compound, in particular, features a benzylpiperazine moiety and a fluorophenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-2-(2-fluorophenyl)quinazoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting with a suitable precursor, such as 2-aminobenzonitrile, the quinazoline core can be constructed through cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.

    Attachment of the Benzylpiperazine Moiety: The final step involves the coupling of benzylpiperazine to the quinazoline core, possibly through amide or amine bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-2-(2-fluorophenyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can modify the quinazoline core or the piperazine ring.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, possibly targeting specific receptors or enzymes.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-2-(2-fluorophenyl)quinazoline would depend on its specific biological target. Potential mechanisms include:

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Benzylpiperazin-1-yl)quinazoline: Lacks the fluorophenyl group, which may affect its biological activity.

    2-(2-Fluorophenyl)quinazoline: Lacks the benzylpiperazine moiety, potentially altering its chemical properties.

    4-(4-Methylpiperazin-1-yl)-2-(2-fluorophenyl)quinazoline: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

4-(4-Benzylpiperazin-1-yl)-2-(2-fluorophenyl)quinazoline is unique due to the presence of both the benzylpiperazine and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-2-(2-fluorophenyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4/c26-22-12-6-4-10-20(22)24-27-23-13-7-5-11-21(23)25(28-24)30-16-14-29(15-17-30)18-19-8-2-1-3-9-19/h1-13H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHBYHLILDBRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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